![molecular formula C7H9NO3S B1322965 3-(Hydroxymethyl)benzenesulfonamide CAS No. 220798-42-5](/img/structure/B1322965.png)
3-(Hydroxymethyl)benzenesulfonamide
Overview
Description
3-(Hydroxymethyl)benzenesulfonamide is a chemical compound with the CAS Number: 220798-42-5 . It has a molecular weight of 187.22 .
Molecular Structure Analysis
The InChI code for 3-(Hydroxymethyl)benzenesulfonamide is 1S/C7H9NO3S/c8-12(10,11)7-3-1-2-6(4-7)5-9/h1-4,9H,5H2,(H2,8,10,11) . This indicates that the compound has a benzene ring with a hydroxymethyl group and a sulfonamide group attached to it .Physical And Chemical Properties Analysis
3-(Hydroxymethyl)benzenesulfonamide is a powder at room temperature .Scientific Research Applications
Anticancer and Antimicrobial Agents
Benzenesulfonamide derivatives have been studied for their potential as anticancer and antimicrobial agents . These compounds can inhibit carbonic anhydrase IX, a gene that is overexpressed in many solid tumors . By selectively inhibiting this gene, these compounds can potentially serve as novel antiproliferative agents .
Anti-Malarial and Anti-Bacterial Agents
Triazole-benzenesulfonamide hybrids have shown a wide spectrum of biological activities, including anti-malarial and anti-bacterial properties . The hybridization of these two compounds can lead to the synthesis of more potent therapeutic candidates with higher potency and lesser side effects .
Anti-Tumor and Anti-Cancer Agents
Triazole-benzenesulfonamide hybrids have also been studied for their anti-tumor and anti-cancer properties . These compounds can interact with diverse proteins, enzymes, and receptors in organisms, leading to a variety of biological and pharmacological properties .
Anti-Convulsant and Analgesic Agents
In addition to their anti-malarial, anti-bacterial, anti-tumor, and anti-cancer properties, triazole-benzenesulfonamide hybrids have also been studied for their potential as anti-convulsant and analgesic agents .
Inhibition of Eukaryotic and Human Carbonic Anhydrases
A series of novel 1-(4-benzenesulfonamide)-3-alkyl/benzyl-hydantoin derivatives were synthesized and evaluated for the inhibition of eukaryotic and human carbonic anhydrases . These compounds were screened for their inhibitory activities against three cytosolic isoforms as well as two β-CAs from fungal pathogens .
Anti-Inflammatory Agents
Triazole-benzenesulfonamide hybrids have also been studied for their potential as anti-inflammatory agents . The structure-activity relationship of these compounds has been explored, leading to the development of more potent therapeutic candidates .
Mechanism of Action
Target of Action
The primary target of 3-(Hydroxymethyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . Carbonic anhydrases are enzymes found in all lifeforms and play a vital role in many biochemical processes, including the maintenance of acid-base homeostasis . Overexpression of CA IX genes has been detected in many solid tumors .
Mode of Action
3-(Hydroxymethyl)benzenesulfonamide acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .
Biochemical Pathways
The compound affects the folic acid metabolism cycle by acting as a competitive inhibitor of p-aminobenzoic acid . This results in the inhibition of the synthesis of folic acid, which is essential for the further production of DNA in the bacteria .
Pharmacokinetics
Sulfonamides, in general, show >99% binding to plasma proteins . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .
Result of Action
The inhibition of CA IX by 3-(Hydroxymethyl)benzenesulfonamide can lead to antiproliferative effects , particularly in the context of cancer . For instance, certain derivatives of benzenesulfonamide have shown significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM .
Action Environment
The action of 3-(Hydroxymethyl)benzenesulfonamide can be influenced by various environmental factors. For instance, the Suzuki–Miyaura (SM) coupling reaction, which is widely applied in the synthesis of organoboron reagents like 3-(Hydroxymethyl)benzenesulfonamide, is known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by the conditions under which the SM coupling reaction occurs .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(hydroxymethyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c8-12(10,11)7-3-1-2-6(4-7)5-9/h1-4,9H,5H2,(H2,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZQCTHCVNLLCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630891 | |
Record name | 3-(Hydroxymethyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)benzenesulfonamide | |
CAS RN |
220798-42-5 | |
Record name | 3-(Hydroxymethyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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